[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride is a chiral compound frequently employed as a chiral auxiliary in asymmetric synthesis. [] While not naturally occurring, it plays a crucial role in synthesizing various enantiomerically pure compounds with potential applications in pharmaceutical and other industries.
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride is a chemical compound characterized by its unique structure, which features a methoxy-substituted phenyl group attached to an ethyl chain, along with a methylamine functional group. This compound is classified as an aromatic amine due to the presence of the aromatic methoxyphenyl group. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications in scientific research and medicinal chemistry .
The synthesis of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride can be accomplished through various methods, including:
These methods highlight the versatility in synthesizing this compound for various research purposes .
The molecular formula of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride is . The compound has a molecular weight of approximately 215.72 g/mol. Its structure includes:
The structural representation can be summarized as follows:
This structural configuration contributes to its biological activity and potential applications in pharmacology .
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride participates in various chemical reactions that are crucial for modifying the compound for applications in medicinal chemistry. Some notable reactions include:
These reactions are essential for exploring the compound's potential therapeutic effects and enhancing its efficacy .
The biological activity of [1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It has been studied for its potential effects on:
Research into its mechanism of action often involves bioassays to assess efficacy and safety profiles, which are crucial for understanding its pharmacodynamics and pharmacokinetics .
[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride has several potential applications in scientific research, including:
The uniqueness of this compound lies in its specific methoxy substitution pattern, which may confer dual activity as both a neurotransmitter modulator and an antioxidant. This makes it a valuable candidate for further research in pharmacology and medicinal chemistry .
Chiral isomer synthesis relies on stereoselective C–N bond formation. The (S)-enantiomer is typically produced via asymmetric reductive amination of 1-(4-methoxyphenyl)propan-2-one using chiral catalysts. Phosphoramidite ligands (e.g., L5/L6) with iridium complexes enable enantiomeric excess (e.e.) >94% in toluene/2,2,2-trifluoroethanol systems [7]. Alternative resolutions employ (S)-2-(2-naphthyl) glycolic acid, though recrystallization requirements limit scalability (<87% e.e. without purification) [1] [3]. For (R)-isomers, Rh-(S)-quinap hydroboration achieves 98% e.e. but suffers from catecholborane toxicity and catalyst costs [1].
Table 1: Chiral Synthesis Performance Metrics
Method | Catalyst/Ligand | e.e. (%) | Limitations |
---|---|---|---|
Iridium-phosphoramidite | L5 in PhMe/TFE (3:1) | 94 | High ligand complexity |
Rhodium-quinap hydroboration | (S)-quinap | 98 | Catecholborane toxicity |
Diastereomeric resolution | (S)-2-Naphthyl glycolic acid | 87 | Multi-step recrystallization |
Iridium-catalyzed reductive amination dominates industrial-scale synthesis due to superior chemoselectivity. Optimized conditions use [Ir(cod)Cl]₂ with bulky phosphoramidites (e.g., L5) in biphasic toluene/TFE systems, achieving 95% yield at 24h without titanium additives. Molecular sieves (4Å) suppress imine hydrolysis, boosting conversion to >98% [7] [3]. Critical innovations include:
Whole-cell biocatalysis using Acetobacter sp. CCTCC M209061 resolves racemic alcohols via asymmetric oxidation. In [C₄MIM][PF₆]/buffer biphasic systems:
Deep eutectic solvents reduce cytotoxicity while accelerating proton transfer. Scale-up to 500mL demonstrates industrial viability with no e.e. erosion.
Table 2: Solvent/Catalyst Screening for Reductive Amination [5] [7]
Solvent System | Catalyst | Initial Rate (μmol/min) | Conversion (%) | e.e. (%) |
---|---|---|---|---|
CH₂Cl₂ | L1 | 58 | 58 | 23 |
MeOH | L1 | 68 | 68 | 34 |
TFE | L1 | 90 | 90 | 50 |
PhMe/TFE (3:1) | L5 | 124 | 95 | 94 |
Industrial criteria:
Table 3: Catalyst Economics [5] [8]
Catalyst System | Relative Cost | Typical Turnover (TON) |
---|---|---|
Ir-phosphoramidite (L5) | $$$$ | 1,200 |
Rh-quinap | $$$$$ | 800 |
Pd/C (achiral) | $$ | 3,500 |
Table 4: Sustainability Metrics [5] [10]
Parameter | Classical Amination | Biocatalytic Resolution | Iridium-DES Hybrid |
---|---|---|---|
PMI (kg waste/kg product) | 85 | 32 | 45 |
Energy intensity (MJ/mol) | 310 | 110 | 180 |
Atom economy (%) | 78 | 50* | 83 |
Catalyst recyclability | ≤3 cycles | 9 cycles | 5 cycles |
*Theoretical maximum for kinetic resolution |
Pathway innovations:
Economic trade-offs: Biocatalysis offers 3× lower E-factor but requires 2× reaction time versus iridium catalysis. Industrial adoption favors transition metal routes for throughput, with enzymatic polishing for e.e. >99.9%.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0